Boc-4-nitro-D-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

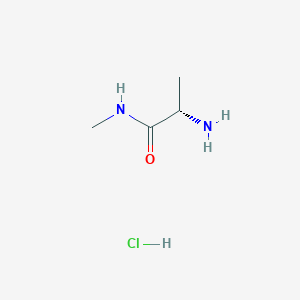

Boc-4-nitro-D-phenylalanine is a chemical compound with the molecular formula C14H18N2O6 and a molecular weight of 310.30 g/mol . It is a derivative of D-phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a nitro group at the para position . This compound is commonly used in peptide synthesis and as a building block in organic chemistry .

Biochemische Analyse

Biochemical Properties

The role of Boc-4-nitro-D-phenylalanine in biochemical reactions is not well-documented in the literature. It is known that phenylalanine derivatives exhibit a variety of applications and are biologically important

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is known that some phenylalanine derivatives can act as potent protein kinase inhibitors . It is unclear whether this compound shares this property.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-nitro-D-phenylalanine typically involves the protection of the amino group of D-phenylalanine with a tert-butoxycarbonyl group. The process begins with the reaction of D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine . The reaction is carried out in an aqueous or anhydrous medium, and the product is purified through crystallization or extraction methods .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Analyse Chemischer Reaktionen

Types of Reactions: Boc-4-nitro-D-phenylalanine undergoes various chemical reactions, including:

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon, sodium borohydride.

Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products:

Reduction of Nitro Group: 4-amino-D-phenylalanine.

Deprotection of Boc Group: 4-nitro-D-phenylalanine.

Wissenschaftliche Forschungsanwendungen

Boc-4-nitro-D-phenylalanine is widely used in scientific research due to its versatility:

Wirkmechanismus

The mechanism of action of Boc-4-nitro-D-phenylalanine involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein synthesis . The nitro group can also undergo reduction to form an amino group, which can further interact with biological targets .

Vergleich Mit ähnlichen Verbindungen

Boc-4-nitro-L-phenylalanine: Similar structure but with the L-enantiomer of phenylalanine.

Boc-4-iodo-D-phenylalanine: Contains an iodine atom instead of a nitro group.

Boc-4-cyano-D-phenylalanine: Contains a cyano group instead of a nitro group.

Uniqueness: Boc-4-nitro-D-phenylalanine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The D-enantiomer also provides different stereochemical properties compared to the L-enantiomer, making it valuable in stereoselective synthesis and studies .

Biologische Aktivität

Boc-4-nitro-D-phenylalanine is a synthetic amino acid derivative known for its unique chemical properties and biological activities. The presence of the nitro group on the phenylalanine backbone enhances its reactivity and potential applications in various biochemical contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound (chemical formula: C12H14N2O4) is characterized by the following structural features:

- Boc Group : A tert-butoxycarbonyl protecting group that shields the amino group, facilitating selective reactions.

- Nitro Group : The 4-nitro substitution on the phenyl ring significantly alters the compound's electronic properties, enhancing its reactivity.

The compound is synthesized by protecting D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in basic conditions, which allows for subsequent reactions without interference from the amino group.

The biological activity of this compound primarily stems from its ability to participate in various biochemical processes:

- Enzyme Catalysis : Upon deprotection, the free amino group can act as a substrate for enzymatic reactions, influencing metabolic pathways.

- Protein Synthesis : As a building block for peptide synthesis, it can be incorporated into proteins, potentially altering their function due to the unique properties imparted by the nitro group.

Anticancer Properties

Research has indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, studies have shown that compounds derived from nitrophenylalanine derivatives can inhibit cell proliferation in melanoma cells through mechanisms involving LAT1-mediated transport systems .

Neurotransmitter Modulation

The compound's influence on neurotransmitter levels has also been investigated. In dietary studies involving phenylalanine depletion, alterations in monoamine concentrations were observed, suggesting that this compound could play a role in modulating neurotransmitter synthesis and release .

Comparative Analysis

A comparison with similar compounds reveals distinct differences in biological activity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Boc-4-nitro-L-phenylalanine | L-enantiomer; similar structure | Different stereochemical properties; potential for varied biological effects |

| Boc-4-iodo-D-phenylalanine | Iodine substitution instead of nitro | Potentially different reactivity and biological effects due to iodine's properties |

| Boc-4-cyano-D-phenylalanine | Cyano group substitution | May exhibit different interactions in biological systems |

The unique nitro group of this compound contributes to its distinct reactivity and biological profile compared to other derivatives .

Case Study 1: Antiproliferative Effects on Melanoma Cells

A study evaluated the cytotoxicity of this compound against SK-MEL-2 melanoma cells. The compound was found to inhibit cell growth significantly, with an IC50 value indicating effective concentration levels for therapeutic applications. The mechanism was linked to LAT1 transporter interactions, enhancing intracellular accumulation and cytotoxicity .

Case Study 2: Neurotransmitter Regulation

In an experimental model assessing dietary impacts on neurotransmitter levels, this compound was implicated in modulating serotonin and dopamine levels in response to dietary deficiencies. This suggests potential applications in neuropharmacology and behavioral studies related to amino acid availability .

Eigenschaften

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQADBXCNQPHHY-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.